![molecular formula C26H19BO2 B3043924 4-(10-Phenylanthracen-9-yl)benzeneboronic acid CAS No. 952604-30-7](/img/structure/B3043924.png)
4-(10-Phenylanthracen-9-yl)benzeneboronic acid
Overview
Description
“4-(10-Phenylanthracen-9-yl)benzeneboronic acid” is a chemical compound with the molecular formula C26H19BO2 and a molecular weight of 374.20 . Its IUPAC name is [4- (10-phenyl-9-anthryl)phenyl]boronic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C26H19BO2 and the molecular weight is 374.20 .Scientific Research Applications
Metal Ion Coordination
Research on asymmetric fan-shaped dendrimers, including molecules structurally related to 4-(10-Phenylanthracen-9-yl)benzeneboronic acid, has shown their potential in metal ion coordination at the air-water interface. These studies reveal how the molecular structure can influence the interaction with metal ions, such as Al(3+) and Eu(3+), suggesting applications in metal ion detection and environmental monitoring (Yang et al., 2011).
Organic Light-Emitting Devices (OLEDs)
Compounds related to this compound have been utilized in the development of deep-blue fluorescent organic light-emitting devices (OLEDs). Such compounds contribute to achieving high efficiency and deep-blue emission in OLEDs, which is crucial for display and lighting technologies (Hu et al., 2014).
Molecular Machines
Research on palladium-catalysed coupling reactions has led to the development of molecular machines, where molecules similar to this compound play a role in creating structures with sterically hindered rotations. These molecular machines have potential applications in nanotechnology and the development of new materials (McGlinchey & Nikitin, 2020).
Sensors and Imaging
Anthracene-derived Schiff base compounds, structurally related to this compound, have shown promising results as sensors for proteins like bovine serum albumin and for optical cell imaging. This suggests applications in biochemical sensing and medical imaging (Densil et al., 2018).
Photophysical Properties for Photon Upconversion
Studies on the photophysical characterization of anthracene-based molecules, including those structurally related to this compound, have explored their applications in triplet-triplet annihilation photon upconversion. This has implications for the design of blue-emitting materials and energy conversion technologies (Gray et al., 2015).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-(10-Phenylanthracen-9-yl)benzeneboronic acid are currently unknown
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may be absorbed in the body when administered orally.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
It is known that the compound is light sensitive , suggesting that exposure to light could affect its stability and activity.
properties
IUPAC Name |
[4-(10-phenylanthracen-9-yl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17,28-29H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDGEMZBYUVHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235441 | |
Record name | B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952604-30-7 | |
Record name | B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952604-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(10-Phenyl-9-anthracenyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(10-phenylanthracen-9-yl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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